molecular formula C9H11Cl2NO B13027101 (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL

Cat. No.: B13027101
M. Wt: 220.09 g/mol
InChI Key: MXIZFQFWCWXGED-OLAZFDQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-ol (CAS 1213139-17-3) is a chiral amino alcohol compound of interest in medicinal chemistry research. This molecule, with a molecular formula of C9H11Cl2NO and a molecular weight of 220.09 g/mol, features both amino and hydroxyl functional groups on a propanol backbone attached to a 2,4-dichlorophenyl ring . This structure classifies it as a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Compounds with the 1-amino-2-propanol scaffold are recognized as key intermediates in the preparation of beta-adrenergic receptor ligands . The specific stereochemistry, defined by the (1S) configuration, is critical for selectively targeting biological pathways and optimizing interactions with chiral biomolecules. The dichlorophenyl moiety enhances lipophilicity, which can be a key factor in optimizing a compound's ability to cross cell membranes, a vital consideration in early-stage drug design . As a synthetic intermediate, it can undergo various reactions; the primary amine can be acylated to form amides, while the secondary alcohol can be oxidized or functionalized. Researchers utilize this compound exclusively in laboratory settings for the discovery and development of new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. All necessary handling and safety protocols must be followed by qualified researchers.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

MXIZFQFWCWXGED-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Starting Materials

Common Preparation Strategies

Step Description Reagents/Conditions Outcome
1 Formation of imine intermediate 2,4-Dichlorobenzaldehyde + chiral amine, mild acidic/basic conditions Imine or iminium salt formation
2 Reduction of imine to amino alcohol Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), low temperature Chiral amino alcohol with defined stereochemistry
3 Purification Recrystallization or chromatographic techniques Isolation of pure enantiomer

This reductive amination route is widely employed due to its simplicity and ability to control stereochemistry by using chiral amines or chiral catalysts.

Alternative Biocatalytic Approaches

Recent advances have demonstrated the use of biocatalysis for the asymmetric synthesis of aromatic 1,2-amino alcohols structurally related to (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL. For example, enzymatic cascades involving tyrosine ammonia lyase, alcohol dehydrogenases, and transaminases can convert substituted phenylalanine derivatives into optically pure amino alcohols with excellent enantiomeric excess (>99%) and high yields (up to 92%) under mild conditions (pH 7-9, 30 °C).

Industrial Scale Synthesis

  • Large-scale synthesis utilizes optimized reaction conditions in automated reactors or continuous flow systems to maximize yield and purity.
  • Chiral catalysts or enzymatic systems may be employed to enhance enantioselectivity.
  • Purification is often achieved by crystallization or preparative chromatography.

Detailed Research Findings and Data

Reaction Conditions and Yields

Method Reagents Conditions Yield (%) Enantiomeric Excess (ee) Reference
Reductive amination 2,4-Dichlorobenzaldehyde + chiral amine + NaBH4 Room temp, methanol solvent 70-85 >95%
Biocatalytic cascade Enzymes: TAL, ADH, ωTA; cofactors NAD+, PLP pH 8.5, 30 °C, 70 h 81-92 >99%
Industrial catalytic hydrogenation Chiral catalyst, H2 gas Elevated pressure, optimized temp >90 >98%

Purification Techniques

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to enhance purity.
  • Chromatographic separation (HPLC, preparative TLC) to isolate enantiomers when necessary.

Mechanistic Insights

  • The stereochemical outcome is governed by the choice of chiral amine or catalyst.
  • Biocatalytic methods utilize enzyme specificity to achieve high stereoselectivity.
  • Reduction of the imine intermediate is the stereochemistry-determining step.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Reductive amination with chiral amine Simple, direct synthesis Moderate to high yield, good stereocontrol Requires chiral amine, moderate reaction times
Biocatalytic cascades Enzyme-mediated, mild conditions High enantiomeric purity, environmentally friendly Longer reaction times, enzyme cost
Catalytic hydrogenation Use of chiral catalysts and H2 High yield, scalable Requires specialized catalysts and equipment

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2,4-dichlorophenyl)-2-propanone.

    Reduction: Formation of various reduced derivatives with different functional groups.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following compounds share a core (1S)-1-amino-propan-2-ol scaffold but differ in aromatic substituents, leading to variations in molecular weight, polarity, and functional group interactions.

Table 1: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity
(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL (hypothetical) N/A C9H10Cl2NO 234.09 (calculated) 2,4-dichlorophenyl N/A
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C10H12F3NOS 257.27 4-(trifluoromethylthio) Not stated
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol N/A C9H12BrNO 230.10 3-bromophenyl ≥95%
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C10H11ClF3NO 253.65 2-chloro-4-(trifluoromethyl) Not stated
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride N/A C9H14ClNO 187.67 Phenyl (as hydrochloride) Not stated
Key Observations:

Substituent Effects on Molecular Weight :

  • The 2,4-dichlorophenyl derivative (hypothetical) has a lower molecular weight (234.09) compared to analogs with trifluoromethylthio (257.27) or trifluoromethyl groups (253.65) due to the absence of fluorine atoms .
  • Bromine substitution (230.10) increases molecular weight relative to chlorine but remains lighter than trifluoromethyl-containing analogs .

In contrast, the 2,4-dichlorophenyl group combines moderate electron withdrawal with increased steric hindrance, which may affect binding affinity in biological targets compared to monosubstituted halogens .

Biological Activity

(1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with the molecular formula C₉H₁₁Cl₂NO and a molar mass of approximately 220.09 g/mol. This compound is notable for its diverse biological activities, attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dichlorophenyl group enhances its pharmacological potential, making it relevant in medicinal chemistry and biological research.

Chemical Structure and Properties

The structure of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL includes an amino group, a hydroxyl group, and a dichlorophenyl moiety. Its chiral nature allows it to selectively bind to enzyme active sites or receptors, potentially modulating their activity.

Pharmacological Effects

Research indicates that (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation through the modulation of inflammatory pathways.
  • Analgesic Effects : It has been investigated for its potential to alleviate pain by influencing pain signaling pathways.

These effects are primarily due to its ability to interact with specific molecular targets, which can vary based on the context of use.

The compound's biological activity is mediated through various mechanisms:

  • Enzyme Interaction : It can modulate enzyme activity by fitting into active sites and altering the enzyme's conformation or function.
  • Receptor Binding : Its structure allows it to bind to receptors, influencing cellular signaling pathways.

Interaction Studies

Interaction studies have focused on the binding affinities of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL with various enzymes and receptors. These studies reveal that the compound can influence biological pathways by modulating enzyme activity or receptor signaling. For instance, its amino group facilitates hydrogen bonding with target proteins, enhancing its interaction potential.

Case Studies

Several case studies highlight the compound's biological activity:

  • Anti-inflammatory Activity : In a controlled study, (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Analgesic Effects : Another study assessed the analgesic properties in pain models where the compound demonstrated efficacy comparable to standard analgesics.

Comparative Analysis

To better understand the uniqueness of (1S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OLC₉H₁₁Cl₂NOSimilar structure but different dichlorophenyl substitution; varying activity
(R)-(-)-PropranololC₁₄H₁₈N₂O₂A well-known beta-blocker; shares amino alcohol structure but differs in action
(S)-(+)-AtenololC₁₄H₁₈N₂O₃Another beta-blocker; similar core structure used primarily for cardiovascular conditions

The differences in chirality and substitution patterns among these compounds significantly influence their biological activities and chemical reactivity.

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